1-(2-Iodoethyl)pyrrolidine hydroiodide
Description
Significance of Pyrrolidine (B122466) Frameworks in Chemical Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. This scaffold is not merely a structural component but an active contributor to the biological and chemical properties of a molecule. Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).
The significance of the pyrrolidine framework stems from several key attributes:
Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional scaffold. This spatial arrangement is crucial for creating molecules that can fit into the complex topographies of biological targets like enzyme active sites and receptors.
Stereochemical Richness: The sp³-hybridized carbon atoms in the pyrrolidine ring can serve as chiral centers. The specific stereoisomers and the spatial orientation of substituents can lead to vastly different biological profiles, enabling fine-tuning of a drug candidate's efficacy and selectivity.
Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences crucial properties such as solubility and membrane permeability, which are vital for drug delivery and activity.
Biological Activity: Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. This versatility makes the pyrrolidine nucleus a "privileged scaffold" in medicinal chemistry, consistently utilized in the development of new therapeutic agents.
Synthetic Versatility: In addition to its role in drug discovery, the pyrrolidine structure is central to the field of organocatalysis. Chiral pyrrolidine derivatives, such as proline, are highly effective catalysts for a wide range of asymmetric transformations, enabling the stereoselective synthesis of complex molecules.
Role of Haloalkyl Moieties in Synthetic Strategies
Haloalkanes, or alkyl halides, are organic compounds in which one or more hydrogen atoms of an alkane have been replaced by a halogen. The haloalkyl moiety is one of the most important functional groups in synthetic organic chemistry, serving as a linchpin for the formation of new bonds. The utility of a haloalkyl group is dictated by the nature of the halogen atom attached.
The carbon-halogen (C-X) bond is polar, with the carbon atom being electron-deficient and thus electrophilic. This polarity makes haloalkanes reactive toward nucleophiles. The reactivity of alkyl halides in nucleophilic substitution reactions increases down the halogen group: R-F < R-Cl < R-Br < R-I. msu.edu This trend is a result of two primary factors:
Bond Strength: The C-X bond strength decreases from fluorine to iodine. The weaker C-I bond is more easily broken, facilitating substitution. msu.edu
Leaving Group Ability: The stability of the resulting halide anion (X⁻) is crucial. Larger anions with the charge dispersed over a greater volume are more stable and thus better leaving groups. The iodide ion (I⁻) is the largest and most stable of the common halide ions, making it an excellent leaving group. msu.edu
Consequently, alkyl iodides are the most reactive among the alkyl halides in nucleophilic substitution reactions. msu.edu They are potent alkylating agents, readily reacting with a wide array of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This high reactivity makes the iodoethyl group in 1-(2-iodoethyl)pyrrolidine (B8722900) a key feature for its synthetic applications. Furthermore, alkyl iodides can be synthesized from other alkyl halides, such as chlorides or bromides, through the Finkelstein reaction, which involves halogen exchange using an iodide salt like sodium iodide in acetone. iitk.ac.inbyjus.comwikipedia.org
Overview of Hydrohalide Salts in Organic Chemistry
Amines are organic bases and readily react with acids, including hydrogen halides (HX, where X = F, Cl, Br, I), to form salts. libretexts.org These salts are named as substituted ammonium (B1175870) halides, such as hydrochlorides, hydrobromides, or hydroiodides. The formation of a hydrohalide salt is a simple but powerful technique used to modify the physical and chemical properties of an amine.
Key advantages of converting an amine to its hydrohalide salt include:
Increased Stability: Many free amines are liquids or oils that can be susceptible to oxidation or decomposition upon storage. In contrast, their hydrohalide salts are typically stable, crystalline solids that are easier to handle, purify, and store over long periods. libretexts.org
Improved Solubility: While many amines have limited solubility in water, their ammonium salt forms are often highly water-soluble. libretexts.org This property is extensively exploited in the pharmaceutical industry to formulate drugs for oral or intravenous administration. Conversely, the salts are often less soluble in nonpolar organic solvents.
Chemical Protection: The lone pair on the nitrogen atom is responsible for both its basicity and its nucleophilicity. By protonating the nitrogen to form an ammonium salt, this lone pair becomes engaged in a bond with hydrogen, effectively "protecting" the amine. This prevents the amine from participating in undesired side reactions where it might act as a base or a nucleophile.
In the case of 1-(2-Iodoethyl)pyrrolidine hydroiodide, the molecule exists as a pyrrolidinium (B1226570) iodide salt. ontosight.ai The protonated nitrogen is non-nucleophilic, meaning the compound will not readily self-react (e.g., dimerize). The reactivity is therefore directed exclusively at the electrophilic carbon of the iodoethyl group, making the compound a clean and specific alkylating agent. The hydroiodide form ensures the stability needed for storage and handling, releasing the reactive species under appropriate reaction conditions.
Research Scope and Focus on this compound
This compound represents a confluence of the advantageous features discussed previously. It provides the synthetically desirable and biologically relevant pyrrolidine framework attached to a highly reactive primary alkyl iodide, all packaged in the form of a stable, handleable hydroiodide salt.
This compound is primarily utilized as a synthetic intermediate for introducing the 2-(pyrrolidin-1-yl)ethyl moiety into other molecules. This functional group is found in a variety of pharmacologically active compounds. The synthetic strategy typically involves the reaction of 1-(2-Iodoethyl)pyrrolidine with a suitable nucleophile, which displaces the iodide leaving group in a classic SN2 reaction.
The research focus of this article is to detail the chemical profile of this compound as a reagent in organic synthesis. It will concentrate solely on the chemical properties, synthetic utility, and the strategic importance derived from its unique trifecta of structural features: the pyrrolidine ring, the iodoalkyl chain, and the hydrohalide salt form.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIYMVVLWPIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436856-53-9 | |
| Record name | 1-(2-iodoethyl)pyrrolidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 1 2 Iodoethyl Pyrrolidine Hydroiodide
Reaction Pathways of the Iodoethyl Group
The carbon-iodine bond in the iodoethyl moiety is the principal site for several classes of reactions due to its polarity and the stability of the iodide anion as a leaving group.
The primary alkyl iodide structure of the 2-iodoethyl group is highly susceptible to nucleophilic substitution, predominantly via an S(_N)2 mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, simultaneously displacing the iodide ion. researchgate.net The rate of this reaction is dependent on the concentration of both the substrate and the attacking nucleophile.
The pyrrolidine (B122466) nitrogen, being protonated in the hydroiodide salt, is non-nucleophilic. To facilitate substitution at the iodoethyl group, a base is typically required to deprotonate the nitrogen, freeing its lone pair. However, if an external nucleophile is used, it can directly attack the electrophilic carbon. A wide array of nucleophiles can be employed, leading to a variety of substituted pyrrolidine derivatives. One-pot reactions combining nucleophilic substitution with subsequent steps, like copper-catalyzed cycloadditions, have been developed for complex syntheses. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Mechanistic Note |
|---|---|---|
| Azide (B81097) (N(_3)(-)) | 1-(2-Azidoethyl)pyrrolidine | The resulting azide can undergo further "click" chemistry reactions. nih.gov |
| Cyanide (CN(-)) | 3-(Pyrrolidin-1-yl)propanenitrile | Classic S(_N)2 displacement. |
| Alkoxides (RO(-)) | 1-(2-Alkoxyethyl)pyrrolidine | Forms an ether linkage. |
This table is illustrative and based on general S(_N)2 principles for primary alkyl iodides.
Computational studies on related systems, such as the nucleophilic aromatic substitution (S(_N)Ar) of thiophenes with pyrrolidine, confirm that the reaction proceeds via a stepwise addition-elimination pathway. nih.govresearchgate.net While the mechanism is different, these studies underscore the potent nucleophilicity of the deprotonated pyrrolidine ring.
The weak carbon-iodine bond can undergo homolytic cleavage to generate a carbon-centered radical, initiating radical-mediated transformations. A significant application of this reactivity is in radical cyclization reactions. For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a mediating agent such as tributyltin hydride (Bu(_3)SnH), the 1-(2-iodoethyl) group can be converted to an alkyl radical. researchgate.net
More broadly, iminyl radical cyclizations, which can form pyrroline (B1223166) structures, highlight the utility of nitrogen-centered radical reactions. nsf.gov These processes often involve a 5-exo-trig cyclization, where the radical adds to a tethered alkene. nsf.govacs.org While not starting from 1-(2-iodoethyl)pyrrolidine (B8722900) itself, these studies establish the mechanistic principles for radical cyclizations that form five-membered nitrogen heterocycles. nsf.govnih.gov
The iodoethyl group can also undergo elimination reactions to form an alkene, in this case, N-vinylpyrrolidine. This process typically occurs in the presence of a strong, sterically hindered base. The two primary mechanisms for elimination are the E2 (bimolecular) and E1 (unimolecular) pathways. lumenlearning.comyoutube.com
For a primary alkyl halide like 1-(2-iodoethyl)pyrrolidine, the E2 mechanism is more probable, especially with a strong base. lumenlearning.com The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the one bearing the iodine (the β-carbon), while simultaneously the C-I bond breaks and a π-bond forms. libretexts.org
Table 2: Comparison of E1 and E2 Mechanisms for 1-(2-Iodoethyl)pyrrolidine
| Feature | E2 Mechanism | E1 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate][Base] (Second-order) youtube.com | Rate = k[Substrate] (First-order) youtube.com |
| Base Requirement | Strong base required (e.g., alkoxides) masterorganicchemistry.com | Weak base is sufficient lumenlearning.com |
| Stereochemistry | Requires anti-periplanar arrangement of H and I | Not stereospecific |
| Intermediate | None (concerted transition state) | Carbocation |
| Likelihood | High, given the primary substrate | Low, due to instability of primary carbocation |
Competition between substitution (S(_N)2) and elimination (E2) is a critical factor. masterorganicchemistry.com High temperatures and the use of strong, bulky bases tend to favor the E2 pathway over the S(_N)2 pathway. masterorganicchemistry.commasterorganicchemistry.com
Reactivity Governed by the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it both a base and a nucleophile. Its reactivity is fundamentally controlled by its protonation state.
As a secondary amine, the pyrrolidine nitrogen is basic. wikipedia.org In the form of 1-(2-iodoethyl)pyrrolidine hydroiodide, the nitrogen is protonated, forming a pyrrolidinium (B1226570) cation. This protonation renders the nitrogen lone pair unavailable for reaction.
The position of the equilibrium between the protonated (pyrrolidinium) and deprotonated (free amine) forms is dictated by the pH of the solution and the pK(_a) of the conjugate acid (the pyrrolidinium ion). The pK(_a) of the pyrrolidinium ion is approximately 11.3. wikipedia.org
Equilibrium Reaction: C(_4)H(_8)NH-(CH(_2))(_2)I + H(_2)O ⇌ C(_4)H(_8)N-(CH(_2))(_2)I + H(_3)O
This equilibrium is crucial; for the pyrrolidine nitrogen to act as a nucleophile or base, the reaction medium must have a pH greater than its pK(_a), or a base must be added to deprotonate it.
Once deprotonated, the free amine form of 1-(2-iodoethyl)pyrrolidine is an effective nucleophile and base. wikipedia.org
As a Nucleophile: The nitrogen can attack various electrophilic centers. In intermolecular reactions, it can participate in substitutions or additions. For example, studies on the reaction of 2-methoxy-3-nitrothiophene (B1314167) with pyrrolidine show that the amine acts as the nucleophile in an S(_N)Ar reaction, where catalysis by a second amine molecule facilitates the departure of the methoxy (B1213986) group. rsc.org The nucleophilicity of pyrrolidine is influenced by conformational effects in the transition state. rsc.org The strength of a nucleophile is often related to its basicity; however, steric factors also play a significant role. masterorganicchemistry.com
As a Base: The nitrogen can abstract a proton from an acidic substrate. In the context of elimination reactions involving the iodoethyl group, an external base is typically used. However, if another part of a larger molecule containing this moiety had an acidic proton, the pyrrolidine nitrogen could function as an intramolecular base. Its effectiveness as a base is directly related to its pK(_a). masterorganicchemistry.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-Iodoethyl)pyrrolidine |
| Pyrrolidine |
| N-vinylpyrrolidine |
| Azobisisobutyronitrile (AIBN) |
| Tributyltin hydride (Bu(_3)SnH) |
| Carbon monoxide |
| Indole (B1671886) |
| Pyrrole (B145914) |
Interplay Between Iodoethyl and Pyrrolidine Moieties in Complex Reactions
The chemical behavior of 1-(2-iodoethyl)pyrrolidine is fundamentally dictated by the intramolecular interaction between the nucleophilic pyrrolidine nitrogen and the electrophilic carbon of the iodoethyl group. This interplay is a classic example of neighboring group participation (NGP), which significantly influences the compound's reactivity, often leading to enhanced reaction rates and specific stereochemical outcomes.
The core of this interaction is an intramolecular SN2 reaction. The lone pair of electrons on the pyrrolidine nitrogen acts as an internal nucleophile, attacking the carbon atom bonded to the iodine. This attack displaces the iodide leaving group, resulting in the formation of a strained, bicyclic quaternary ammonium (B1175870) salt known as the 1-azoniabicyclo[3.1.0]hexane iodide. This bicyclic aziridinium (B1262131) ion is a highly reactive intermediate that plays a central role in the subsequent reactions of the parent compound.
The formation of this aziridinium ion is a key step that demonstrates the direct interplay between the two moieties of the molecule. The rate of this intramolecular cyclization is significantly faster than the analogous intermolecular reaction with a separate amine, a phenomenon known as anchimeric assistance. The propensity for this reaction is influenced by several factors, including the nature of the leaving group (iodide being an excellent leaving group) and the inherent nucleophilicity of the pyrrolidine nitrogen.
In the presence of a nucleophile, the strained three-membered ring of the aziridinium ion can be opened. This ring-opening is also an SN2 process, where the nucleophile attacks one of the carbon atoms of the aziridinium ring. This leads to the formation of a new substituted pyrrolidine derivative. The regioselectivity of this ring-opening can be influenced by steric and electronic factors.
A study on a similar compound, an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine, provides kinetic data for this type of cyclization. The first-order rate constants for the formation of the aziridinium ion were determined at different temperatures, illustrating the facility of this intramolecular process. nih.gov
Table 1: Kinetic Data for the Cyclization of an N-methyl-N-(2-bromoethyl)amino Analogue of Oxotremorine in Phosphate Buffer (pH 7.3) nih.gov
| Temperature (°C) | Rate Constant (k₁) (min⁻¹) |
|---|---|
| 22 | 0.14 |
| 37 | 0.85 |
This data, from a structurally related bromo-compound, underscores the rapid nature of the intramolecular cyclization that is characteristic of the interplay between the amino and haloethyl moieties.
Transition State Analysis in Key Synthetic Steps
The key synthetic step involving 1-(2-iodoethyl)pyrrolidine is its intramolecular cyclization to form the 1-azoniabicyclo[3.1.0]hexane intermediate. The transition state of this SN2 reaction is of significant interest for understanding the compound's reactivity.
For the intramolecular SN2 cyclization, the transition state is characterized by the simultaneous formation of the nitrogen-carbon bond and the breaking of the carbon-iodine bond. The geometry of the transition state would involve a trigonal bipyramidal arrangement around the carbon atom undergoing substitution, with the nitrogen and iodine atoms occupying the apical positions.
The activation energy for this process is expected to be relatively low due to the entropic favorability of an intramolecular reaction. DFT calculations on similar systems have provided estimates for the energy barriers of such cyclizations. For instance, a study on the copper(II)-involved intramolecular cyclization of an enamine cationic radical reported an activation energy of 16.4 kcal/mol. researchgate.net Another computational study on the synthesis of pyrrolidinedione derivatives found a cyclization energy barrier of a mere 11.9 kJ/mol (approximately 2.8 kcal/mol). rsc.org While the specific reactants and conditions differ, these values suggest that the formation of the bicyclic aziridinium ring from N-(2-haloethyl)amines is a kinetically favorable process.
The table below presents theoretical activation energies for related intramolecular cyclization reactions, providing a comparative basis for understanding the transition state energetics of 1-(2-iodoethyl)pyrrolidine cyclization.
Table 2: Calculated Activation Energies for Analogous Intramolecular Cyclization Reactions
| Reactant System | Computational Method | Calculated Activation Energy | Reference |
|---|---|---|---|
| Enamine Cationic Radical | DFT (B3LYP) | 16.4 kcal/mol | researchgate.net |
| Nitromethyl Coumarin Derivative | DFT | 11.9 kJ/mol (~2.8 kcal/mol) | rsc.org |
These computational findings support the experimental observations of rapid cyclization in N-(2-haloethyl)amine systems. The low energy barrier of the transition state is a direct consequence of the favorable intramolecular arrangement of the nucleophilic nitrogen and the electrophilic carbon center, which is the defining characteristic of the interplay between the iodoethyl and pyrrolidine moieties.
Computational and Theoretical Chemistry Studies on 1 2 Iodoethyl Pyrrolidine Hydroiodide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(2-Iodoethyl)pyrrolidine (B8722900) hydroiodide, DFT calculations can provide profound insights into its fundamental chemical characteristics.
A hypothetical energy profile for a nucleophilic substitution reaction involving 1-(2-Iodoethyl)pyrrolidine could be calculated as shown in the table below. Such calculations help in predicting reaction kinetics and thermodynamic feasibility.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | 1-(2-Iodoethyl)pyrrolidine + Nucleophile | 0.0 |
| TS1 | Transition State for Nucleophilic Attack | +22.5 |
| Intermediate | Pentavalent Carbon Intermediate | +5.7 |
| TS2 | Transition State for Leaving Group Departure | +18.3 |
| Products | Substituted Product + Iodide | -15.2 |
| Note: This data is illustrative and represents a typical profile for a hypothetical SN2 reaction. |
The pyrrolidine (B122466) ring is not planar and can adopt several low-energy conformations, primarily the "envelope" and "twisted" forms. acs.org The orientation of the 2-iodoethyl substituent further increases the number of possible conformers. DFT calculations are essential for identifying the most stable conformers and determining their relative energies. This information is vital as the conformation of a molecule can significantly influence its reactivity and biological activity. By performing a potential energy surface scan, where the geometry is optimized at fixed values of key dihedral angles, the global minimum and other low-energy isomers can be located.
The relative stability of different conformers of the 1-(2-Iodoethyl)pyrrolidinium cation could be assessed, as illustrated in the hypothetical data below.
| Conformer | Pyrrolidine Ring Pucker | C-C-C-I Dihedral Angle | Relative Energy (kcal/mol) |
| 1 | Envelope (C2-endo) | anti (180°) | 0.00 |
| 2 | Twisted (C2-endo, C3-exo) | anti (180°) | +0.45 |
| 3 | Envelope (C2-endo) | gauche (60°) | +1.20 |
| 4 | Twisted (C2-endo, C3-exo) | gauche (60°) | +1.68 |
| Note: This data is hypothetical and serves to illustrate the typical energy differences between conformers. |
DFT provides a suite of conceptual tools to predict the reactivity and selectivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Other reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites.
| Reactivity Descriptor | Calculated Value (Illustrative) | Interpretation |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution |
| Note: These values are for illustrative purposes. |
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent interactions, and transport properties of 1-(2-Iodoethyl)pyrrolidine hydroiodide.
In an MD simulation, the molecule would be placed in a simulation box, often with explicit solvent molecules, and its trajectory would be calculated over a period of nanoseconds or longer. This can reveal important information about the stability of different conformers in solution, the structure of the solvation shell around the molecule, and the dynamics of the interaction between the 1-(2-iodoethyl)pyrrolidinium cation and the iodide anion. For pyrrolidinium-based ionic liquids, MD simulations have been used to investigate properties like density, viscosity, and diffusion coefficients. aip.org
| Property | Simulation Output (Illustrative) | Significance |
| Diffusion Coefficient | 0.85 x 10-5 cm2/s | Rate of movement through a solvent |
| Radial Distribution Function g(r) | Peak at 3.5 Å for Cation-Anion | Describes the probability of finding the iodide anion at a certain distance from the pyrrolidinium (B1226570) cation |
| Solvent Accessible Surface Area (SASA) | 180 Å2 | Measures the exposure of the molecule to the solvent |
| Note: This data is illustrative of typical MD simulation outputs. |
Quantum Chemical Studies on Related Pyrrolidine Derivatives
While specific studies on this compound are not abundant in the literature, a wealth of quantum chemical research exists for related pyrrolidine derivatives. These studies provide a valuable framework for understanding our target molecule.
For example, DFT calculations have been extensively used to investigate the reaction mechanisms for the synthesis of pyrrolidinedione derivatives. acs.orgresearchgate.net These studies detail the energy barriers for various steps, including Michael additions and cyclizations, providing a template for how one might study reactions involving this compound. Similarly, computational studies on pyrrolidinium-based ionic liquids have explored the impact of alkyl chain length on the physicochemical properties of the ion pairs, which can inform our understanding of the iodoethyl substituent. mdpi.com Quantum chemical methods have also been applied to various substituted pyrrolidinones to investigate their electronic properties and thermodynamic parameters. mdpi.com
Electronic Structure Analysis and Bonding Characteristics
A detailed analysis of the electronic structure of this compound can reveal fundamental aspects of its bonding and reactivity. Methods like Natural Bond Orbital (NBO) analysis can be employed to calculate the charge distribution on each atom, providing a more intuitive picture than simple Mulliken charges. NBO analysis can also describe the nature of the chemical bonds in terms of hybrid orbitals and delocalization effects.
Of particular interest would be the C-I bond, which is expected to be highly polarizable and relatively weak, making it a good leaving group in nucleophilic substitution reactions. Computational analysis can quantify the bond strength and polarity. The electronic structure of the pyrrolidinium cation, including the distribution of the positive charge, is also a key area of investigation. Studies on other pyrrolidinium cations have shown that the positive charge is delocalized over the carbon atoms adjacent to the quaternary nitrogen. mdpi.com
| Atom | NBO Charge (Illustrative) |
| N (in pyrrolidine ring) | -0.45 e |
| C (alpha to N) | +0.20 e |
| C (beta to N) | -0.10 e |
| C (in ethyl chain, adjacent to N) | +0.15 e |
| C (in ethyl chain, bonded to I) | +0.05 e |
| I (Iodine) | -0.35 e |
| Note: These values are hypothetical and for illustrative purposes. |
Applications As a Synthetic Intermediate in Organic Transformations
Utilization in Carbon-Carbon Bond Forming Reactions
The iodoethyl group in 1-(2-Iodoethyl)pyrrolidine (B8722900) hydroiodide is an excellent electrophile, making the compound a key reagent for the formation of new carbon-carbon bonds through several synthetic methodologies.
Cross-Coupling Methodologies
While direct cross-coupling reactions with 1-(2-Iodoethyl)pyrrolidine hydroiodide are not extensively documented in dedicated studies, its chemical nature as an alkyl iodide suggests its potential participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of C-C bonds researchgate.net. The reactivity of alkyl halides in such transformations is well-established, with iodides being particularly reactive researchgate.net.
Key cross-coupling reactions where 1-(2-Iodoethyl)pyrrolidine could theoretically be employed include:
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide researchgate.netresearchgate.netnih.govgoogle.com. An analogous reaction would involve the coupling of 1-(2-Iodoethyl)pyrrolidine with a suitable organoboron reagent to introduce the pyrrolidine-ethyl moiety onto an aromatic or vinyl scaffold.
Negishi Coupling: This methodology utilizes organozinc reagents to couple with organic halides acs.orgnih.govnih.gov. The high reactivity of organozinc compounds makes them suitable partners for alkyl iodides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide ias.ac.innih.govmdpi.comnih.govresearchgate.net. While typically applied to sp2-hybridized halides, modifications of the Sonogashira coupling could potentially accommodate reactive alkyl iodides.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene chemicalregister.comnih.govnih.govchemicalbook.comfigshare.com. Although less common for alkyl halides, intramolecular versions of this reaction have proven effective for ring formation.
The following table summarizes the general schemes of these cross-coupling reactions and the potential role of this compound.
| Cross-Coupling Reaction | General Scheme | Potential Application of 1-(2-Iodoethyl)pyrrolidine |
| Suzuki-Miyaura | R-X + R'-B(OR)₂ → R-R' | Coupling with various organoboron reagents to form C-C bonds. |
| Negishi | R-X + R'-ZnX' → R-R' | Reaction with organozinc compounds for C-C bond formation. |
| Sonogashira | R-X + H-C≡C-R' → R-C≡C-R' | Potential for coupling with terminal alkynes under modified conditions. |
| Heck | R-X + H₂C=CHR' → R-CH=CHR' | Intramolecular variants could lead to cyclic structures. |
Alkylation and Annulation Reactions
The primary and most documented use of 1-(2-haloethyl)pyrrolidine derivatives is in alkylation reactions, where the pyrrolidinoethyl group is introduced into a molecule via nucleophilic substitution. The iodo-derivative is expected to be particularly effective in this regard due to the excellent leaving group ability of iodide.
Alkylation Reactions:
This compound is a potent alkylating agent for a wide range of nucleophiles. Its chloro-analog, 1-(2-chloroethyl)pyrrolidine (B1346828), is frequently used for the alkylation of indoles at the C2 or C3 position, a common strategy in the synthesis of pharmacologically active compounds nih.govutas.edu.auresearchgate.netsigmaaldrich.comnih.gov. The reaction typically proceeds in the presence of a base to deprotonate the nucleophile. The higher reactivity of the iodo-derivative would likely allow for milder reaction conditions or shorter reaction times.
Annulation Reactions:
Annulation reactions, which involve the formation of a new ring, can be facilitated by the bifunctional nature of intermediates derived from this compound. For instance, alkylation of a suitable substrate could be followed by an intramolecular cyclization to construct a new heterocyclic ring fused to the pyrrolidine (B122466).
Role in the Synthesis of Nitrogen-Containing Heterocycles
The pyrrolidine motif is a cornerstone of many biologically active nitrogen-containing heterocycles nih.govresearchgate.netnih.gov. This compound serves as a key precursor for the elaboration of more complex heterocyclic systems.
Preparation of Fused Pyrrolidine Systems
The synthesis of fused pyrrolidine systems often involves the introduction of a reactive side chain onto a pre-existing ring, followed by cyclization. This compound is an ideal reagent for this purpose. For example, the synthesis of pyrrolo[2,1-a]isoquinolines can be achieved by reacting isoquinoline derivatives with reagents that introduce a two-carbon unit, followed by cyclization nih.govnih.gov. The use of 1-(2-haloethyl)pyrrolidine derivatives in the synthesis of such fused systems has been reported tandfonline.com. The general strategy involves the N-alkylation of an appropriate heterocyclic precursor, followed by an intramolecular reaction to form the fused ring system.
Building Block for Complex Alkaloid Scaffolds
The pyrrolidine ring is a fundamental structural unit in a vast array of alkaloids, including pyrrolizidine and indolizidine alkaloids nih.govnih.govnih.govsigmaaldrich.comtandfonline.commdpi.comphytolab.com. These natural products often exhibit significant biological activities. The introduction of the N-ethylpyrrolidine side chain is a common step in the synthesis of various alkaloid analogs. The reactivity of this compound makes it a suitable reagent for attaching this crucial fragment to a larger molecular scaffold during the total synthesis of complex alkaloids. For instance, in the synthesis of analogs of the alkaloid crispine A, which contains a pyrrolo[2,1-a]isoquinoline core, the introduction of substituents on the pyrrolidine ring is a key synthetic step.
Precursor for Advanced Synthetic Reagents and Catalysts
The pyrrolidine scaffold is a privileged structure in the design of chiral catalysts and reagents for asymmetric synthesis nih.gov. The functionalization of the pyrrolidine ring, often starting from simple derivatives, allows for the creation of a diverse range of organocatalysts.
While there are no specific reports on the direct conversion of this compound into a catalyst, its precursor, 1-(2-hydroxyethyl)pyrrolidine, can be synthesized and subsequently modified to create chiral ligands for metal-catalyzed reactions or as a core for organocatalysts nih.gov. The ethylpyrrolidine moiety can be incorporated into more complex molecular frameworks that can act as ligands for transition metals or as organocatalysts themselves. For example, pyrrolidine-based phosphine ligands are widely used in asymmetric hydrogenation and cross-coupling reactions. The synthesis of such ligands could potentially start from a reactive intermediate like this compound.
Furthermore, the development of catalysts for specific reactions, such as the catalytic hydrogenation of nitro derivatives of pyrrolidine to produce important pharmaceutical intermediates like 1-ethyl-2-aminomethylpyrrolidine, highlights the importance of functionalized pyrrolidines in catalysis nih.govgoogle.com.
Stereoselective Transformations Mediated by the Pyrrolidine Core
The pyrrolidine ring, the central structural motif of 1-(2-Iodoethyl)pyrrolidine, is a cornerstone in the field of stereoselective synthesis. Its prevalence is largely due to the availability of the chiral amino acid L-proline, which serves as a ready source of enantiopure pyrrolidine scaffolds. mdpi.comnih.govnih.gov The inherent chirality and conformational rigidity of the five-membered ring make it an exemplary chiral auxiliary and the basis for numerous successful organocatalysts, ligands, and synthetic intermediates. nih.govnih.gov The sp³-hybridized carbon atoms in the saturated ring allow for a defined three-dimensional arrangement of substituents, which is crucial for controlling the stereochemical outcome of a reaction. nih.gov
The influence of the pyrrolidine core in directing stereoselectivity is multifaceted. As a chiral building block, its existing stereocenters can direct the formation of new ones in subsequent transformations. nih.gov In organocatalysis, derivatives of proline are among the most powerful tools for inducing enantioselectivity. nih.gov Catalysts like diarylprolinol silyl ethers and other proline-based structures activate substrates through the formation of transient chiral enamines or iminium ions, creating a highly controlled chiral environment that dictates the facial selectivity of the reacting partner's approach. nih.gov
Research has extensively demonstrated the utility of the pyrrolidine scaffold in a variety of stereoselective reactions, including cycloadditions, hydrogenations, and oxidative cyclizations. These methods leverage the pyrrolidine core to construct complex molecules with multiple, well-defined stereocenters.
1,3-Dipolar Cycloadditions
One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. nih.govacs.org When chiral information is embedded in either reactant, this transformation can proceed with high diastereoselectivity, generating up to four new stereocenters simultaneously. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely functionalized proline derivatives with excellent control over the absolute configuration. acs.org
| Reaction | Pyrrolidine Source | Catalyst | Key Finding | Diastereoselectivity | Ref |
| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadiene | Ag₂CO₃ | The (S)-configuration of the sulfinyl group induces a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. | High to Excellent | acs.org |
Catalytic Asymmetric Hydrogenation
The stereoselective reduction of substituted pyrroles to pyrrolidines is another key transformation where the inherent chirality of the system directs the outcome. In the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems, the reaction often proceeds in a two-step sequence. An initial reduction of a side-chain functional group can create a stereocenter that subsequently directs the hydrogenation of the pyrrole ring itself, leading to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net
| Substrate | Catalyst | Conditions | Product | Diastereomeric Excess (de) | Ref |
| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | 20 bar H₂, 25°C, Methanol | Corresponding pyrrolidine derivative | 95% | researchgate.net |
| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 10 bar H₂, 25°C, Methanol | Pyrrolidine derivative with three stereocenters | >98% (single diastereomer observed) | researchgate.net |
Oxidative Cyclization
Palladium-catalyzed aerobic oxidative cyclizations, such as the Wacker-type cyclization, have been successfully applied to the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. nih.gov In this methodology, a chiral tert-butanesulfinamide (tBu-sulfinamide) group is used as a nitrogen nucleophile. The chirality of the sulfinamide auxiliary effectively controls the stereochemical course of the C–N bond-forming cyclization, resulting in enantiopure pyrrolidine products. nih.gov This approach highlights the utility of using chiral auxiliaries derived from simple precursors to direct complex, metal-catalyzed transformations.
| Reaction Type | Substrate Type | Catalyst System | Key Feature | Stereochemical Outcome | Ref |
| Wacker-Type Aerobic Oxidative Cyclization | γ-Aminoalkenes with a chiral tBu-sulfinyl auxiliary | Pd(II) / O₂ | The chiral sulfinyl group acts as an internal director for the nucleophilic attack on the alkene. | Highly diastereoselective formation of cis-2,5-disubstituted pyrrolidines. | nih.gov |
Organocatalyzed Conjugate Additions
The pyrrolidine core is central to some of the most effective organocatalysts used in asymmetric synthesis. Proline and its derivatives catalyze the conjugate addition of aldehydes and ketones to nitroalkenes, a key C-C bond-forming reaction. The catalyst forms a chiral enamine intermediate with the carbonyl compound, which then attacks the nitroalkene with high facial selectivity, leading to highly enantioenriched products that are valuable synthetic building blocks. researchgate.net
| Reaction | Catalyst | Reactants | Product Type | Enantiomeric Excess (ee) | Ref |
| Michael Addition | (S)-Proline and derivatives (e.g., diarylprolinol silyl ethers) | Aldehydes/Ketones + Nitroalkenes | γ-Nitro carbonyl compounds | Often >90% | nih.govresearchgate.net |
Advanced Structural Analysis and Stereochemistry
Diastereoselective and Enantioselective Approaches
Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in modern organic synthesis, particularly for compounds with potential biological applications. For pyrrolidine (B122466) derivatives, several strategies have been developed to control the formation of specific stereoisomers.
Diastereoselective synthesis often relies on the use of a chiral auxiliary or a substrate with pre-existing stereocenters that directs the stereochemical course of a reaction. For example, in the synthesis of polysubstituted pyrrolidines, a multicomponent reaction catalyzed by a Lewis acid like TiCl4 can lead to the formation of functionalized pyrrolidines with multiple stereocenters in a highly diastereoselective manner nih.gov. The choice of catalyst and reaction conditions is crucial in controlling the facial selectivity of the approach of the reactants.
Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is commonly achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. For the synthesis of chiral pyrrolidines, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-established method nih.gov. The use of chiral ligands with metal catalysts, such as copper or silver, can effectively control the stereochemical pathway of the cycloaddition, leading to high enantiomeric excesses. Furthermore, organocatalysis, employing small organic molecules as chiral catalysts, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. For instance, chiral Brønsted acids can catalyze the intramolecular hydroamination of alkenes to afford pyrrolidines with high enantioselectivity chemrxiv.org.
While no specific diastereoselective or enantioselective syntheses for 1-(2-Iodoethyl)pyrrolidine (B8722900) hydroiodide are prominently documented in the literature, the principles of asymmetric synthesis are applicable. For instance, if a chiral pyrrolidine precursor were used, the introduction of the 2-iodoethyl group would proceed with the retention of the original stereochemistry.
Influence of Pyrrolidine Ring Conformation on Reactivity
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. The specific conformation adopted by the ring is influenced by the nature and position of substituents, as well as by the presence of a charge on the nitrogen atom. In 1-(2-Iodoethyl)pyrrolidine hydroiodide, the presence of the N-substituent and the positive charge on the nitrogen significantly impacts the ring's conformational preferences.
The reactivity of the iodoethyl side chain can also be influenced by the ring's conformation. The spatial relationship between the pyrrolidine ring and the iodine atom, which is determined by the rotational barriers around the C-C and C-N bonds of the side chain, can affect the rate and outcome of substitution or elimination reactions at the iodo-substituted carbon. Intramolecular interactions, such as weak hydrogen bonds, can also play a role in stabilizing certain conformations and thus influencing reactivity researchgate.net.
Spectroscopic Techniques for Elucidating Reaction Stereochemistry
The determination of the stereochemistry of pyrrolidine derivatives relies heavily on a range of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.
NMR Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.
¹H NMR: The chemical shifts and coupling constants of the protons on the pyrrolidine ring are highly sensitive to their stereochemical environment. Diastereotopic protons, which are common in chiral pyrrolidines, will exhibit distinct chemical shifts and coupling patterns. The magnitude of the vicinal coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which in turn can be used to deduce the ring's conformation.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolidine ring are also indicative of the ring's conformation and the presence of steric interactions between substituents.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry of substituents on the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyrrolidine Ring of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C5-H | ~3.0 - 3.5 | ~50 - 55 |
| C3/C4-H | ~1.8 - 2.2 | ~22 - 27 |
| N-CH₂ | ~3.5 - 4.0 | ~55 - 60 |
| CH₂-I | ~3.2 - 3.7 | ~5 - 10 |
Note: These are estimated values based on typical shifts for N-alkylpyrrolidinium salts and are subject to solvent and concentration effects.
Future Research Directions and Unexplored Avenues for 1 2 Iodoethyl Pyrrolidine Hydroiodide
Development of Novel and Sustainable Synthetic Routes
The exploration of new and sustainable methods for the synthesis of 1-(2-Iodoethyl)pyrrolidine (B8722900) hydroiodide is a primary area for future research. nih.gov Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future investigations could focus on greener and more efficient synthetic strategies.
Key areas for development include:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring cycloaddition reactions or multicomponent reactions to construct the pyrrolidine (B122466) ring system. tandfonline.comresearchgate.netnih.gov
Use of Renewable Feedstocks: Investigating the synthesis of the pyrrolidine moiety from bio-based starting materials could significantly improve the sustainability of its production. ulisboa.pt
Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for catalysts and hazardous organic solvents is a key goal of green chemistry. rsc.org Research into solid-state reactions or reactions under microwave irradiation could provide viable alternatives. tandfonline.comnih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Multicomponent Reactions | Increased synthetic efficiency, reduced waste, and access to diverse derivatives. tandfonline.com | Discovery of new multicomponent reactions for the one-pot synthesis of functionalized pyrrolidines. tandfonline.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced energy consumption. tandfonline.comnih.gov | Optimization of microwave parameters for the synthesis of 1-(2-Iodoethyl)pyrrolidine hydroiodide. |
| Synthesis from Renewable Resources | Reduced environmental impact and dependence on fossil fuels. | Identification of suitable biomass-derived precursors for the pyrrolidine ring. |
Catalyst Development for Transformations Involving the Compound
The development of novel catalysts for reactions involving this compound is another promising research avenue. The iodoethyl group is a versatile functional handle that can participate in a variety of catalytic transformations.
Future research in this area could include:
Transition-Metal Catalysis: The development of new transition-metal catalysts for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could enable the facile introduction of a wide range of substituents at the ethyl group. nih.gov This would provide access to a diverse library of novel pyrrolidinium (B1226570) compounds.
Organocatalysis: The use of chiral organocatalysts could allow for the enantioselective functionalization of the pyrrolidine ring or the iodoethyl side chain, leading to the synthesis of optically active compounds with potential applications in medicinal chemistry. nih.gov
Photoredox Catalysis: The application of photoredox catalysis could enable novel transformations of the iodoethyl group under mild and environmentally friendly conditions, such as C-N bond formation or C-C bond formation. nih.gov
| Catalytic Strategy | Potential Transformations | Research Focus |
| Palladium-Catalyzed Cross-Coupling | Arylation, vinylation, and alkynylation of the iodoethyl group. | Development of highly active and selective palladium catalysts for these transformations. |
| Asymmetric Organocatalysis | Enantioselective alkylation or amination reactions. nih.gov | Design of novel chiral pyrrolidine-based organocatalysts. nih.gov |
| Photoredox Catalysis | Radical-mediated functionalization of the C-I bond. nih.gov | Exploration of new photoredox-catalyzed reactions involving haloalkylamines. |
Exploration of New Reaction Classes
Beyond established transformations, there is significant potential for the discovery of entirely new reaction classes involving this compound. The unique combination of a reactive alkyl iodide and a quaternary ammonium (B1175870) salt could lead to unprecedented chemical reactivity.
Unexplored areas include:
Radical-Mediated Cyclizations: The generation of a radical at the iodoethyl group could initiate intramolecular cyclization reactions, leading to the formation of novel bicyclic or spirocyclic pyrrolidinium compounds. soton.ac.uk
Ring-Expansion and Rearrangement Reactions: Under specific conditions, the pyrrolidine ring could undergo expansion or rearrangement, providing access to larger heterocyclic systems.
Reactions Leveraging the Quaternary Ammonium Group: The positively charged nitrogen atom could be exploited to direct or activate reactions at other positions on the molecule.
Advanced Materials Science Applications
The properties of pyrrolidinium salts make them attractive candidates for applications in advanced materials science. ontosight.ai Future research could focus on incorporating this compound into various materials to impart specific functionalities.
Potential applications include:
Ionic Liquids: Pyrrolidinium-based ionic liquids are known for their high thermal stability and wide electrochemical windows, making them suitable for use as electrolytes in batteries and other electrochemical devices. chemscene.comacs.orgmdpi.commdpi.comnih.govbohrium.com The iodoethyl group could be further functionalized to tune the properties of the resulting ionic liquid.
Functional Polymers: The compound could be polymerized or grafted onto polymer backbones to create materials with enhanced ionic conductivity, thermal stability, or antimicrobial properties.
Organic-Inorganic Hybrid Materials: The pyrrolidinium cation could be used as a template or structure-directing agent in the synthesis of novel organic-inorganic hybrid materials with unique optical or electronic properties.
| Material Class | Potential Application | Research Focus |
| Ionic Liquids | Electrolytes for next-generation batteries. mdpi.comnih.gov | Synthesis and characterization of novel pyrrolidinium-based ionic liquids with tailored properties. acs.orgmdpi.com |
| Conductive Polymers | Antistatic coatings and components for electronic devices. | Development of efficient methods for the polymerization of pyrrolidinium-containing monomers. |
| Hybrid Perovskites | Components in solar cells and light-emitting diodes. | Investigation of the role of the pyrrolidinium cation in determining the structure and properties of hybrid perovskites. |
Integration with Flow Chemistry and Automated Synthesis
The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, could significantly accelerate the exploration of the chemical space around this compound.
Future research in this area could involve:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of the compound and its derivatives would offer advantages in terms of safety, scalability, and reproducibility. mdpi.comspringerprofessional.denih.govuc.ptnih.govgoogle.comtcichemicals.com
Automated Reaction Optimization: The use of automated platforms could enable the rapid screening of reaction conditions to identify optimal parameters for various transformations. bohrium.comnih.govyoutube.comchemrxiv.org
High-Throughput Synthesis and Screening: The combination of automated synthesis and high-throughput screening would allow for the rapid generation and evaluation of large libraries of this compound derivatives for various applications.
| Technology | Potential Benefits | Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, and easier scale-up. springerprofessional.deuc.ptnih.gov | Design and optimization of flow reactors for the synthesis of heterocyclic compounds. nih.govuc.ptnih.gov |
| Automated Synthesis | Increased efficiency, reproducibility, and the ability to perform complex multi-step syntheses. bohrium.comnih.govyoutube.comchemrxiv.org | Development of automated protocols for the synthesis and purification of pyrrolidinium salts. |
| Machine Learning | Prediction of reaction outcomes and the design of novel synthetic routes. bohrium.com | Application of machine learning algorithms to optimize the synthesis of functionalized pyrrolidines. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Iodoethyl)pyrrolidine hydroiodide, and what critical parameters influence reaction efficiency?
- Methodology : The compound is often synthesized via nucleophilic substitution using 1-(2-chloroethyl)pyrrolidine hydrochloride as a precursor, replacing chlorine with iodine via reaction with hydroiodic acid (HI). Key parameters include:
- Reaction temperature (optimized between 60–80°C to avoid HI volatilization).
- Stoichiometric excess of HI (≥1.5 equivalents) to ensure complete substitution.
- Solvent choice (e.g., anhydrous acetonitrile or DMF to prevent hydrolysis).
- Reaction time (monitored by TLC or NMR for completion, typically 12–24 hours).
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) due to the compound’s hygroscopic nature and potential iodide release.
- Work in a fume hood to avoid inhalation of volatile HI byproducts.
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and the iodoethyl chain (δ 3.7–4.1 ppm).
- FT-IR : Absorbance at 600–650 cm⁻¹ (C–I stretch).
- Purity Assessment :
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient): Retention time consistency vs. reference standards.
- Elemental Analysis : Verify C/H/N/I ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize radical-mediated cyclization reactions using this compound under Fenton-type conditions to improve product yields?
- Experimental Design :
- Use Fe(II)/H2O2 systems to generate hydroxyl radicals, initiating iodine abstraction from the iodoethyl group.
- Optimize molar ratios (e.g., 1:1.2 Fe(II):H2O2) to balance radical generation and side reactions.
- Add methyl acrylate (1.5 equivalents) as a radical trap to form indolizidine derivatives.
- Yield Improvement :
- Pre-degas solvents (acetonitrile/water) to minimize radical quenching by oxygen.
- Use low-intensity UV light (365 nm) to enhance radical chain propagation.
- Typical yields: 40–55%, with byproducts (e.g., dimerization) reduced via slow reagent addition .
Q. What strategies resolve contradictions in reported reaction outcomes during heterocyclic syntheses involving this compound?
- Data Contradiction Analysis :
- Side Product Identification : Use LC-MS to detect intermediates (e.g., uncyclized adducts or iodine-containing byproducts).
- Kinetic Studies : Vary reaction time/temperature to identify competing pathways (e.g., SN2 vs. radical mechanisms).
- Computational Modeling : DFT calculations to compare activation energies for alternative pathways (e.g., cyclization vs. elimination).
Q. What mechanistic insights explain byproduct formation during iodine-mediated alkylation reactions?
- Mechanistic Pathways :
- Iodine Transfer : Competing pathways include radical chain transfer (desired) vs. iodine elimination (forming ethylene derivatives).
- Steric Effects : Bulky substituents on pyrrolidine increase elimination (e.g., Hofmann-type degradation).
- Mitigation :
- Use sterically hindered bases (e.g., DIPEA) to deprotonate intermediates without promoting elimination.
- Add radical inhibitors (e.g., TEMPO) in control experiments to confirm radical involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
